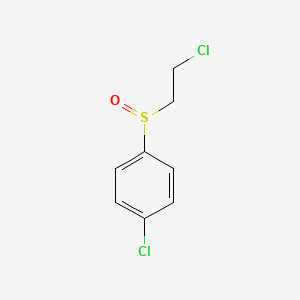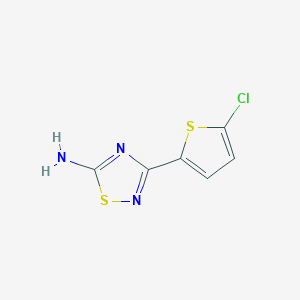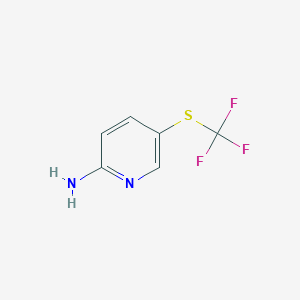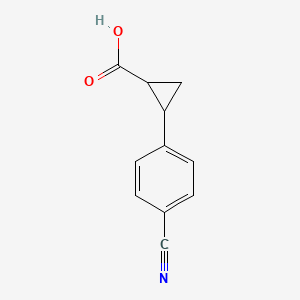
4-(ジプロピルカルバモイル)フェニルボロン酸
説明
4-(Dipropylcarbamoyl)phenylboronic acid is a useful research compound. Its molecular formula is C13H20BNO3 and its molecular weight is 249.12 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(Dipropylcarbamoyl)phenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(Dipropylcarbamoyl)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Dipropylcarbamoyl)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
薬物送達システム
4-(ジプロピルカルバモイル)フェニルボロン酸: は、グルコース応答性高分子ナノ粒子の開発に利用されてきました 。これらの材料は特に、インスリン送達システムにおける可能性について研究されており、フェニルボロン酸部分はグルコースレベルに応答し、インスリンの制御放出を可能にします。このスマートデリバリーシステムは、糖尿病の管理に有望であり、患者の変動するグルコースレベルに基づいて調整される応答性の治療オプションを提供します。
診断用途
この化合物は、糖を含むポリオールと可逆的な錯体を形成する能力により、診断用途において価値があります 。これは、生物学および医学において重要な分子であるシアル酸に選択的に結合できる材料の開発に使用されてきました。この結合能力は、非侵襲的細胞診およびその他のシアル酸を標的とした疾病の検出およびモニタリングのための診断戦略で活用されています。
センシング技術
フェニルボロン酸は、4-(ジプロピルカルバモイル)フェニルボロン酸を含む、特にジオールおよびフッ化物またはシアン化物アニオンなどの強いルイス塩基を検出するためのセンサーの開発に不可欠です 。これらのセンサーは、生物学的標識から環境モニタリングまで、さまざまな用途があり、さまざまなセンシングモダリティにおけるこの化合物の汎用性を示しています。
分離技術
分離科学では、この化合物は、高選択的なフェニルボロン酸官能化有機ポリマーの合成に使用されてきました 。これらの材料は、ヌクレオシドやカテコールなどのシスジオール含有分子に対して高い親和性を示し、複雑な混合物中のこれらの化合物の選択的な濃縮および分離に不可欠です。
タンパク質操作
4-(ジプロピルカルバモイル)フェニルボロン酸のボロネート親和性により、糖タンパク質との選択的な相互作用が可能になり、タンパク質の操作と修飾に活用できます 。この特性は、タンパク質機能や相互作用の研究など、特定のタンパク質の標的化が必要な生化学研究で有益です。
治療用途
4-(ジプロピルカルバモイル)フェニルボロン酸を含むフェニルボロン酸誘導体は、さまざまな炭水化物と相互作用する能力により、治療用途があります 。この相互作用は、特に細胞表面のグリカンを認識することで、癌細胞への薬物の標的送達における治療薬の開発に活用されてきました。
作用機序
The pharmacokinetics of boronic acids can be influenced by several factors, including their physicochemical properties, formulation, route of administration, and the presence of transporters in the body. Like other drugs, they undergo absorption, distribution, metabolism, and excretion (ADME) processes in the body .
The action environment, including the pH, temperature, and presence of other molecules, can influence the stability and efficacy of boronic acids. For example, the pH can affect the equilibrium between the boronic acid and boronate forms, which can in turn influence their reactivity and binding to targets .
生化学分析
Biochemical Properties
4-(Dipropylcarbamoyl)phenylboronic acid plays a crucial role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it an effective inhibitor of serine proteases and other enzymes that have active site serine residues. The compound interacts with enzymes such as chymotrypsin and trypsin, forming a covalent bond with the serine residue in the active site, thereby inhibiting the enzyme’s activity. Additionally, 4-(Dipropylcarbamoyl)phenylboronic acid can interact with proteins and other biomolecules that contain diol groups, further expanding its utility in biochemical research .
Cellular Effects
4-(Dipropylcarbamoyl)phenylboronic acid has been shown to influence various cellular processes. It can affect cell signaling pathways by inhibiting enzymes involved in signal transduction, leading to altered gene expression and cellular metabolism. For example, the inhibition of serine proteases by 4-(Dipropylcarbamoyl)phenylboronic acid can result in changes in the activation of downstream signaling molecules, ultimately affecting cell function. Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of metabolites and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 4-(Dipropylcarbamoyl)phenylboronic acid involves its ability to form covalent bonds with specific biomolecules. The compound binds to the active site of serine proteases, forming a covalent bond with the serine residue, which inhibits the enzyme’s activity. This inhibition can lead to changes in cellular processes that are regulated by these enzymes. Additionally, 4-(Dipropylcarbamoyl)phenylboronic acid can interact with other biomolecules, such as proteins and nucleic acids, through its boronic acid moiety, further influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Dipropylcarbamoyl)phenylboronic acid can change over time due to its stability and degradation. The compound is generally stable under inert atmosphere and room temperature conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings where it can continuously interact with target biomolecules .
Dosage Effects in Animal Models
The effects of 4-(Dipropylcarbamoyl)phenylboronic acid in animal models vary with different dosages. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular processes. Studies have shown that there is a threshold dose beyond which the compound’s toxic effects outweigh its beneficial effects, highlighting the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
4-(Dipropylcarbamoyl)phenylboronic acid is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. The compound can inhibit enzymes involved in key metabolic processes, leading to changes in metabolite levels and metabolic flux. For example, its inhibition of serine proteases can affect protein degradation pathways, resulting in altered levels of amino acids and other metabolites .
Transport and Distribution
Within cells and tissues, 4-(Dipropylcarbamoyl)phenylboronic acid is transported and distributed through interactions with transporters and binding proteins. The compound can bind to specific transporters that facilitate its uptake into cells, where it can then interact with target biomolecules. Additionally, its distribution within tissues can be influenced by its binding to plasma proteins, which can affect its bioavailability and localization .
Subcellular Localization
The subcellular localization of 4-(Dipropylcarbamoyl)phenylboronic acid is determined by its interactions with specific targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it can exert its effects on target biomolecules. This localization is crucial for its activity, as it allows the compound to interact with biomolecules in specific cellular contexts .
特性
IUPAC Name |
[4-(dipropylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO3/c1-3-9-15(10-4-2)13(16)11-5-7-12(8-6-11)14(17)18/h5-8,17-18H,3-4,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGIJQOMEWJVKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)N(CCC)CCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657207 | |
| Record name | [4-(Dipropylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850568-32-0 | |
| Record name | [4-(Dipropylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(N,N-Dipropylaminocarbonyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)ethanamine dihydrochloride](/img/structure/B1452190.png)
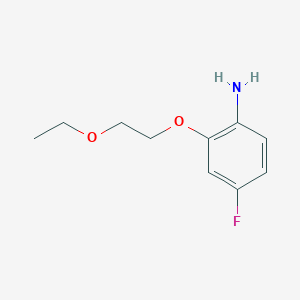
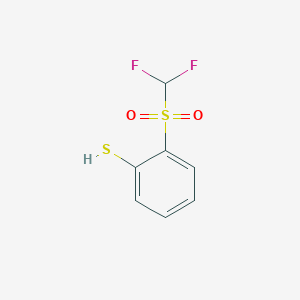
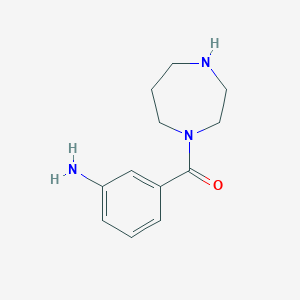
![3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1452197.png)

![3-[1-(3-Chloro-4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1452199.png)

